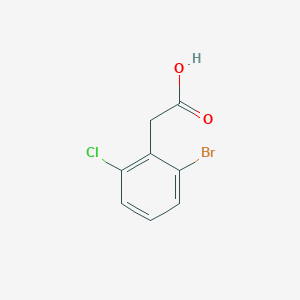
Tert-Butyl-4-(4-Amino-2-methylphenyl)piperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 955369-50-3 . It has a molecular weight of 290.41 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 128-129 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Vorläufer in der Opioidsynthese
Diese Verbindung wurde als Vorläufer bei der Synthese von Fentanyl und seinen Analoga identifiziert . Die Kontrolle solcher Vorläufer ist entscheidend bei der Bekämpfung der Opioid-Krise, da sie Schlüsselkomponenten bei der illegalen Herstellung von potenten synthetischen Opioiden sind.
Organische Synthese: Zwischenprodukt für neuartige Verbindungen
In der organischen Chemie dient diese tert-Butylverbindung als Baustein für die Synthese verschiedener neuartiger organischer Verbindungen, darunter Amide, Sulfonamide und Imidazolinone, die potenzielle Anwendungen in der Arzneimittelentwicklung und Materialwissenschaft haben .
Medizinische Chemie: Entwicklung von PROTACs
Die Verbindung wird als semi-flexibler Linker bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) zur gezielten Protein-Degradation eingesetzt . Dies ist ein zukunftsweisender Ansatz bei der Entwicklung neuer Therapeutika, die krankheitsverursachende Proteine selektiv abbauen können.
Chemische Biologie: Gezielte Protein-Degradation
In der chemischen Biologie wird die tert-Butylverbindung bei der Entwicklung von kleinen Molekülen für die gezielte Protein-Degradation eingesetzt, eine vielversprechende Strategie für die Arzneimittelentwicklung, die die selektive Eliminierung pathologischer Proteine beinhaltet .
Industrielle Anwendungen: Synthese von Pim-1-Inhibitoren
Industriell wird sie als Reaktant bei der Synthese von Pim-1-Kinase-Inhibitoren verwendet, die in der Krebsforschung und -therapie wichtig sind. Sie findet auch Verwendung bei der Synthese von GPR119-Agonisten zur Behandlung von Typ-2-Diabetes .
Umweltanwendungen: Sicherheit und Handhabung
Obwohl spezifische Umweltanwendungen nicht direkt erwähnt werden, bieten die Sicherheitsdatenblätter Richtlinien zur Handhabung und Lagerung, die ihre Verwendung in Laborumgebungen und möglicherweise bei der Entwicklung von Umweltsensoren oder bioziden Produkten anzeigen .
Wirkmechanismus
Target of Action
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is a compound used as an intermediate in the manufacture of fentanyl and various related derivatives . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors, which play a crucial role in pain perception .
Mode of Action
The compound interacts with its targets, the opioid receptors, by binding to them and activating them. This activation results in the inhibition of the release of nociceptive neurotransmitters, thereby reducing the perception of pain .
Biochemical Pathways
The activation of the opioid receptors by Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate triggers a series of biochemical pathways. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. The net effect of these biochemical changes is hyperpolarization of the neuron and inhibition of neuronal firing, leading to analgesia .
Result of Action
The molecular and cellular effects of the compound’s action result in the reduction of pain perception. By binding to and activating the opioid receptors, the compound inhibits the release of nociceptive neurotransmitters, thereby reducing the sensation of pain .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, such as cytochrome P450, inhibiting their activity and altering the metabolic pathways they regulate. Furthermore, it can interact with transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects on cellular function .
Dosage Effects in Animal Models
The effects of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Studies in animal models have provided valuable information on the compound’s dosage-dependent effects and its potential therapeutic applications .
Metabolic Pathways
Tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For example, its interaction with cytochrome P450 enzymes can alter the oxidation of organic substances, leading to changes in metabolic pathways and the production of different metabolites .
Transport and Distribution
The transport and distribution of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate within cells and tissues are crucial for understanding its biochemical effects. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within different cellular compartments. The distribution of the compound within tissues can influence its accumulation and overall activity .
Subcellular Localization
The subcellular localization of tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-6,11,13H,7-10,18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCJRLSBFJRSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)








